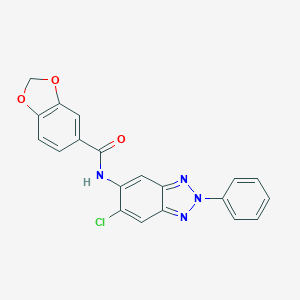![molecular formula C26H27N3O3 B244674 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, commonly known as Bepotastine, is a non-sedating antihistamine used to treat allergic reactions. It was first developed in Japan in 1997 and has since gained popularity in other countries. Bepotastine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
Bepotastine works by inhibiting the release of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as itching, swelling, and inflammation. Bepotastine also acts as a mast cell stabilizer, preventing the release of other chemicals that contribute to allergic reactions.
Biochemical and Physiological Effects:
Bepotastine has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2-4 hours of administration. It has a half-life of approximately 6-8 hours and is metabolized by the liver. Bepotastine has been found to be well-tolerated, with few reported side effects.
实验室实验的优点和局限性
Bepotastine has several advantages for use in laboratory experiments. It is a potent and selective antihistamine, making it an effective tool for studying the role of histamine in various physiological processes. Bepotastine is also available in both oral and topical formulations, allowing for flexibility in experimental design.
However, there are also limitations to the use of Bepotastine in laboratory experiments. Its mechanism of action is not fully understood, and there may be other factors contributing to its effects. Additionally, Bepotastine may interact with other drugs or substances, potentially confounding experimental results.
未来方向
There are several potential future directions for research on Bepotastine. One area of interest is its potential use in treating other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, research on the long-term safety and efficacy of Bepotastine is needed to fully assess its potential as a therapeutic agent.
合成方法
The synthesis of Bepotastine involves the condensation of 4-ethoxybenzoyl chloride with 4-aminobenzophenone, followed by the reaction with piperazine. The final product is then purified through crystallization.
科学研究应用
Bepotastine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in treating symptoms of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Bepotastine has also been studied for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD).
属性
分子式 |
C26H27N3O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C26H27N3O3/c1-2-32-22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)28-16-18-29(19-17-28)26(31)21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30) |
InChI 键 |
XLYKJEHKYAVKTF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)